Cas no 1396792-99-6 (N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide)

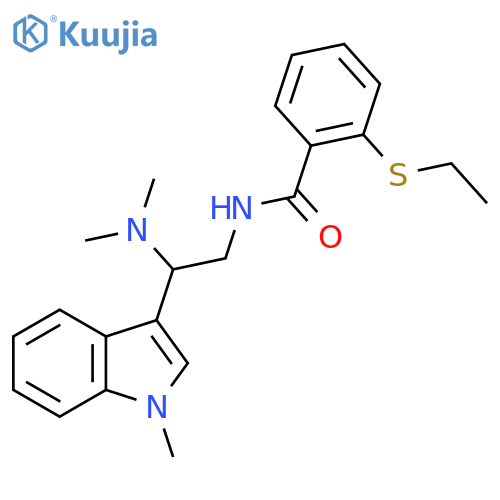

1396792-99-6 structure

商品名:N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide

- 1396792-99-6

- VU0644100-1

- N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(ethylthio)benzamide

- AKOS024509635

- N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-ethylsulfanylbenzamide

- N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide

- F5476-0569

-

- インチ: 1S/C22H27N3OS/c1-5-27-21-13-9-7-11-17(21)22(26)23-14-20(24(2)3)18-15-25(4)19-12-8-6-10-16(18)19/h6-13,15,20H,5,14H2,1-4H3,(H,23,26)

- InChIKey: DXLJIRHJNPNJEO-UHFFFAOYSA-N

- ほほえんだ: S(CC)C1C=CC=CC=1C(NCC(C1=CN(C)C2C=CC=CC1=2)N(C)C)=O

計算された属性

- せいみつぶんしりょう: 381.18748367g/mol

- どういたいしつりょう: 381.18748367g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 486

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 62.6Ų

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5476-0569-4mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-30mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-10mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-10μmol |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-1mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-25mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-40mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-20μmol |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-20mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5476-0569-3mg |

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide |

1396792-99-6 | 3mg |

$63.0 | 2023-09-10 |

N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

1396792-99-6 (N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-2-(ethylsulfanyl)benzamide) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量